molecular formula C15H15N3O4S B2504426 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396845-74-1

2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2504426
CAS RN: 1396845-74-1
M. Wt: 333.36
InChI Key: OJIYBBSOLMYYQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For example, in the synthesis of N-substituted derivatives of piperidinyl-thioacetamide, an initial reaction of benzenesulfonyl chloride with ethyl isonipecotate yields an intermediate, which is further converted into a carbohydrazide and then into an oxadiazolyl-thiol. This intermediate reacts with various N-aralkyl/aryl substituted bromoacetamides to produce the final compounds . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the formation of a piperidinyl core, followed by the introduction of thiophenyl and isoxazolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes several functional groups that are crucial for their biological activity. For instance, the thiazolidinone ring and the aryl-thiazol moiety are common features that contribute to the antioxidant and anti-inflammatory properties of these molecules . The presence of a piperidinyl group is also significant, as seen in the oxadiazole derivatives, which could influence the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution, condensation, and cyclization reactions. The final step often involves the reaction of an intermediate with a substituted bromoacetamide in the presence of a weak base and a polar aprotic solvent, leading to the formation of the desired thioacetamide derivatives . These reactions are carefully chosen to ensure the stability of the functional groups and the overall yield of the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple hydrogen bond donors and acceptors, such as amide and thiol groups, can affect their solubility and interaction with biological molecules. The spectral data, including 1H-NMR, IR, and mass spectrometry, are used to confirm the structure of the synthesized compounds and provide insight into their chemical properties . The biological activities, such as antioxidant, anti-inflammatory, and antibacterial properties, are indicative of the compounds' reactivity and potential therapeutic applications .

Scientific Research Applications

Organic Synthesis and Heterocyclic Derivatives

Research in organic synthesis often explores the construction of novel compounds with potential therapeutic applications. For instance, studies have demonstrated the utility of similar piperidine and acetamide derivatives in creating new chemical entities. These efforts include synthesizing novel pyrazole, thiazole, and oxadiazole derivatives, highlighting the compound's role in developing new molecules with potential antibacterial and antimicrobial properties (Ali Khalil et al., 2017); (Kashif Iqbal et al., 2017).

Antibacterial and Antimicrobial Studies

Compounds with structural similarities to the one have been evaluated for their antibacterial activities. These studies often aim at discovering new treatments for resistant strains of bacteria. The synthesis of N-substituted acetamide derivatives and their screening for antibacterial activity exemplify the potential medical applications of these chemical frameworks (Kashif Iqbal et al., 2017).

Chemical Structure and Interaction Studies

Understanding the chemical structure and interactions of novel compounds is crucial for their application in drug design and development. Investigations into the crystal structure of piperidine and acetamide derivatives provide insights into their potential biological activities and interactions with biological targets. For example, the study of the title compound, C16H20N4OS2, synthesized through specific reactions, offers valuable information on its structural characteristics and potential biological implications (D. Ismailova et al., 2014).

properties

IUPAC Name

2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-5-12(17-22-9)16-13(19)8-18-14(20)6-10(7-15(18)21)11-3-2-4-23-11/h2-5,10H,6-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYBBSOLMYYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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